N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide
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Overview
Description
N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclohexylcarbonyl group and a 2,4-dimethoxyphenyl group attached to a leucinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide typically involves the following steps:
Formation of the cyclohexylcarbonyl intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylcarbonyl intermediate.
Attachment of the 2,4-dimethoxyphenyl group: The 2,4-dimethoxyphenyl group is introduced through a reaction with a suitable precursor, such as 2,4-dimethoxybenzaldehyde.
Coupling with leucinamide: The final step involves the coupling of the cyclohexylcarbonyl and 2,4-dimethoxyphenyl intermediates with leucinamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide can be compared with other similar compounds, such as:
N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)alaninamide: Similar structure but with an alanine backbone.
N~2~-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)valinamide: Similar structure but with a valine backbone.
Uniqueness
The uniqueness of N2-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucinamide lies in its specific combination of functional groups and its potential applications in various fields. The presence of the cyclohexylcarbonyl and 2,4-dimethoxyphenyl groups imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C21H32N2O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H32N2O4/c1-14(2)12-18(23-20(24)15-8-6-5-7-9-15)21(25)22-17-11-10-16(26-3)13-19(17)27-4/h10-11,13-15,18H,5-9,12H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
ZARPEQYTDNJSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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